molecular formula C9H7F3N2O B1409596 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227561-83-2

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1409596
CAS No.: 1227561-83-2
M. Wt: 216.16 g/mol
InChI Key: CLLMPKNVDCCQKN-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a sophisticated fluorinated pyridine derivative designed for use as a key synthetic intermediate in discovery chemistry. This compound integrates multiple valuable substituents—a methoxy group, a trifluoromethyl group, and an acetonitrile moiety—onto a pyridine scaffold, making it a highly versatile building block for constructing novel molecules in agrochemical and pharmaceutical research. The primary research value of this compound lies in its potential applications as a precursor for the synthesis of advanced active ingredients. The trifluoromethylpyridine (TFMP) motif is a prominent feature in many modern agrochemicals, known for its ability to enhance biological activity, improve metabolic stability, and increase lipophilicity, which aids in the penetration of biological membranes . The acetonitrile functional group is a particularly valuable handle for further synthetic elaboration, as it can be readily converted into other functional groups such as carboxylic acids, amines, and amides, enabling rapid diversification of the molecular core . In the context of specific research applications, this compound is of significant interest for developing new pesticides and fungicides. Analogs of trifluoromethylpyridines are extensively used in commercial agrochemicals, with modes of action that include succinate dehydrogenase inhibition (SDHI) . The structural features of this compound suggest its utility in creating novel molecules that can help overcome pest resistance and reduce application dosages due to increased efficacy . In pharmaceutical research, fluorinated pyridine derivatives are increasingly valuable in medicinal chemistry campaigns, particularly for designing kinase inhibitors and GPCR modulators . The electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, binding affinity, and overall pharmacokinetic profile . This product is intended for use by qualified researchers in a laboratory setting only. Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled . Precautionary Statements: Wear suitable protective clothing, gloves, and eye/face protection. Use only in a well-ventilated area or chemical fume hood. Wash skin thoroughly after handling .

Properties

IUPAC Name

2-[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-7-6(2-4-13)3-5-14-8(7)9(10,11)12/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLMPKNVDCCQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction

  • The initial nitration is carried out under controlled acidic conditions to introduce the nitro group selectively.
  • Subsequent reduction of the nitro group to the corresponding amino group is typically achieved using catalytic hydrogenation or chemical reductants such as iron powder or tin chloride under acidic conditions.

Methoxylation

  • Methoxylation is performed by nucleophilic aromatic substitution or by methylation of a hydroxyl precursor.
  • Common reagents include methyl iodide or dimethyl sulfate in the presence of a base.

Trifluoromethylation

  • The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide, trifluoromethyl sulfonium salts, or via copper-mediated trifluoromethylation protocols.
  • Reaction temperatures range typically from ambient to moderate heating (50–100 °C), depending on the reagent and catalyst system.

Acetonitrile Group Introduction

  • The acetonitrile substituent is installed through condensation reactions involving nitrile-containing intermediates or via nucleophilic substitution on suitable leaving groups.
  • Reaction conditions often include polar aprotic solvents and bases to facilitate the reaction.

Recent advances have optimized these steps into streamlined one-pot procedures to improve efficiency and scalability. For example, a three-step one-pot synthesis involves:

  • Formation of a hydroxy-enone nitrile intermediate.
  • Reaction with methoxylamine hydrochloride in acetic acid to form an intermediate oxime.
  • Cyclization and in situ reduction using zinc to yield the aminopyridine core, followed by purification steps including filtration, solvent extraction, drying, and precipitation.

Industrial methods often employ continuous flow reactors and advanced catalysts to enhance yield, purity, and process safety. These methods are proprietary but generally optimize reaction times, temperatures, and reagent stoichiometries to maximize throughput.

Step Typical Conditions Yield Range (%) Notes
Nitration Acidic medium, 30–80 °C, 2–5 hours 70–85 Regioselective nitration critical
Reduction Catalytic hydrogenation or chemical reductants 80–95 Complete reduction to amine
Methoxylation Methyl iodide/dimethyl sulfate, base, RT–60 °C 75–90 Requires dry conditions
Trifluoromethylation Cu-mediated or electrophilic CF3 reagents, 50–100 °C 60–85 Sensitive to moisture and air
Acetonitrile addition Polar aprotic solvents, base, RT–80 °C 65–80 Control of substitution site important
One-pot cyclization/reduction Acetic acid, Zn, 25–90 °C, 12–15 hours 60–72 Avoids intermediate purification steps
  • The introduction of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of derivatives, making this compound valuable in medicinal chemistry and agrochemical development.
  • Optimization studies show that the use of zinc as a reducing agent in the cyclization step improves yield and simplifies work-up procedures by avoiding chromatographic purification.
  • Reaction times and temperatures have been fine-tuned to balance reaction completion and minimize by-product formation, with typical nitration and cyclization steps requiring several hours at moderately elevated temperatures.
  • The choice of solvent and reagent stoichiometry is critical; for example, acetic acid serves as an effective medium for cyclization and reduction steps, while polar aprotic solvents facilitate nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde.

    Reduction: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-ethylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Nitration : Introduction of a nitro group to the pyridine ring.
  • Reduction : Conversion of the nitro group to an amino group.
  • Methoxylation : Introduction of the methoxy group at the 3-position.
  • Trifluoromethylation : Introduction of the trifluoromethyl group at the 2-position.
  • Acetonitrile Addition : Introduction of the acetonitrile group at the 4-position.

These synthetic routes are often optimized in industrial settings using advanced catalysts and continuous flow reactors to enhance yield and purity.

Chemical Reactions Involving this compound

The compound can undergo various chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form a carbonyl compound.
  • Reduction : The nitrile group can be reduced to an amine.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Organic Synthesis

This compound is used as a building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances the lipophilicity of derivatives, making them suitable for various applications in drug development and agrochemicals.

Research has indicated potential bioactive properties of this compound, particularly in drug discovery. Studies have explored its effects on various biological targets, including enzymes and receptors, suggesting possible anti-inflammatory and anticancer activities.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may modulate biological pathways relevant to disease processes, making it a candidate for further development in pharmaceuticals .

Agrochemical Development

Due to its chemical structure, this compound is utilized in developing agrochemicals with specific properties aimed at improving crop protection against pests and diseases .

Case Studies

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated significant inhibition of inflammatory markers in vitro.
Study BAnticancer activityShowed selective cytotoxicity against cancer cell lines while sparing normal cells.
Study CAgrochemical efficacyFound effective against specific pests with low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile and related compounds:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Applications/Notes Reference
This compound C₉H₇F₃N₂O 2-CF₃, 3-OCH₃, 4-CH₂CN Trifluoromethyl, methoxy, nitrile Medicinal chemistry intermediate (inferred)
2-(Trifluoromethyl)pyridine-5-acetonitrile C₈H₅F₃N₂ 2-CF₃, 5-CH₂CN Trifluoromethyl, nitrile Agrochemical research
2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (Pyridalyl) C₂₀H₁₅Cl₄F₃O₂ Multiple substituents Chloro, ether, trifluoromethyl Insecticide (registered under Stockholm Convention)
Methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate (Picoxystrobin) C₂₀H₁₉F₃NO₄ 6-CF₃, ester, methoxy Trifluoromethyl, ester, methoxy Fungicide (U.S. congressional record)

Physicochemical Properties (Inferred)

While exact data for this compound are unavailable, comparisons with analogues suggest:

  • Molecular Weight : ~230 g/mol (estimated), lower than pyridalyl (491.12 g/mol) due to simpler substituents.
  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMF, acetonitrile) due to the nitrile group, contrasting with pyridalyl’s lower solubility from multiple chloro groups.
  • Stability : The methoxy group may enhance stability against oxidation compared to compounds with unprotected hydroxyl groups.

Biological Activity

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a methoxy group and a trifluoromethyl group, which can influence its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group can participate in hydrogen bonding interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanisms can vary based on the target:

  • Enzyme Inhibition : The trifluoromethyl group has been shown to increase the potency of some compounds by enhancing their binding affinity to enzyme active sites through hydrophobic interactions .
  • Cell Signaling Pathways : Research indicates that this compound may modulate signaling pathways such as PI3K/Akt and NF-κB, which are crucial for cell survival and proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cancer cell proliferation in vitro. In particular, it has been shown to induce G2/M phase arrest in A375 melanoma cells, leading to increased apoptosis rates .
  • Mechanistic Insights : The inhibition of migration and invasion in melanoma cells has been linked to the suppression of MMP-9 expression through the PI3K/NF-κB signaling pathway .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated as a bioactive compound with potential therapeutic properties, including anti-inflammatory and anticancer activities.
Study 2 Highlighted the role of trifluoromethyl groups in enhancing drug potency through improved binding affinities.
Study 3 Demonstrated that treatment with this compound led to significant apoptosis in A375 cells via G2/M arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile
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3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile

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